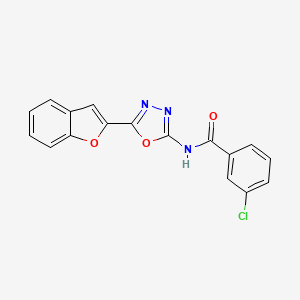

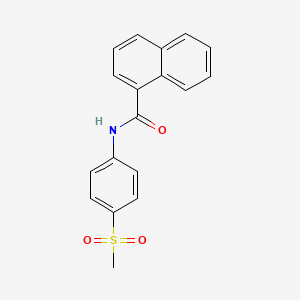

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation and reduction processes. For example, a similar compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, was synthesized through reactions involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate (İ. Koca et al., 2014). These methods provide insights into the synthesis strategies that could be applicable to Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized by various spectroscopic techniques including IR, Raman, NMR, and X-ray diffraction. For instance, the structure of a related compound was elucidated using these techniques, providing details on bond lengths, bond angles, and molecular conformations (İ. Koca et al., 2014).

Chemical Reactions and Properties

Compounds with structures similar to this compound often exhibit unique reactivity patterns due to their functional groups. For example, studies on similar compounds demonstrate the potential for various chemical reactions, including those involving carbonyl and thiourea groups, which are integral to their chemical properties (A. Saeed et al., 2010).

Aplicaciones Científicas De Investigación

Quantum Chemical Studies and Biological Activities

- Quantum Chemical Studies : Investigations into the chemical properties of related benzoate derivatives have been conducted, providing insights into their chemical behavior and potential applications in medicinal chemistry (Sainsbury, 1975). These studies offer foundational knowledge that could be applicable to understanding the reactivity and synthesis of Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate.

- Biological Activity and Anticancer Potential : Research on derivatives of this compound, such as Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, has revealed their potential as thrombin-receptor antagonists, highlighting the compound's relevance in developing novel therapeutic agents (郭瓊文, 2006).

Synthesis and Structural Analysis

- Crystal X-ray Diffraction Structure : The structural analysis of closely related compounds, such as 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, has been carried out, providing detailed insights into the molecular structure and potential reactivity of this compound derivatives (Saeed et al., 2010).

Antithrombotic and Antianxiety Agents

- Development of Antithrombotic Agents : Studies on trisubstituted beta-amino acid derivatives related to this compound have shown significant antithrombotic potential, suggesting its utility in acute antithrombotic treatment (Hayashi et al., 1998).

- Antianxiety Properties : The synthesis and evaluation of Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate and related compounds have revealed their high affinity for central benzodiazepine receptors, demonstrating antianxiety properties without typical benzodiazepine side effects (Anzini et al., 2008).

Antimicrobial and Antitubercular Activities

- Synthesis of Anticancer Agents : The synthesis of new Benzothiazole Acylhydrazones has been explored for their probable anticancer activity, shedding light on the potential of this compound derivatives as therapeutic agents (Osmaniye et al., 2018).

- Design and Synthesis of GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, indicating the role of this compound derivatives in antimicrobial research (Jeankumar et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They can interact with various targets, affecting different biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in different ways, depending on the specific structure of the derivative and the nature of the target . The presence of the fluorobenzamido group and the thiazolyl group could influence the interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in antimicrobial, antifungal, anti-inflammatory, and antitumor activities .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

ethyl 4-[3-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4S/c1-2-30-21(29)15-5-9-17(10-6-15)24-19(27)12-11-18-13-31-22(25-18)26-20(28)14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,27)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZLRUABZYXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)